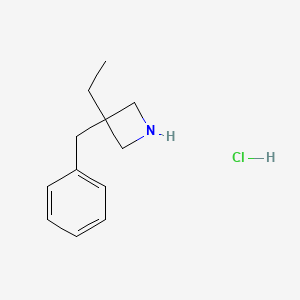

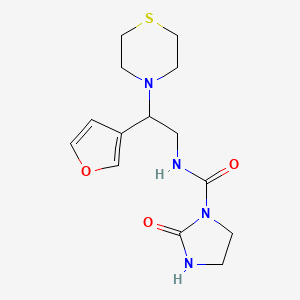

![molecular formula C12H14ClNO3 B2812687 Methyl 2-[(chloroacetyl)amino]-3-phenylpropanoate CAS No. 106109-98-2](/img/structure/B2812687.png)

Methyl 2-[(chloroacetyl)amino]-3-phenylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Biological Activity Screening

A study by Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters, including Methyl 2-[(chloroacetyl)amino]-3-phenylpropanoate, to investigate their cytotoxicity, anti-inflammatory, and antibacterial activities. Although the compounds demonstrated low cytotoxicity and lacked antibacterial and anti-inflammatory activity at tested concentrations, these characteristics could be advantageous for their potential incorporation into prodrugs (Yancheva et al., 2015).

Synthesis of Amino Acid Ester Isocyanates

Tsai et al. (2003) reported on the synthesis of amino acid ester isocyanates, including Methyl (S)-2-isocyanato-3-phenylpropanoate. The research focused on the esterification and acylation processes, providing valuable insights into the preparation of amino acid ester isocyanates, which are critical intermediates for pharmaceuticals and agrochemicals (Tsai et al., 2003).

Enzymatic Resolution of β-Amino Methyl Esters

A study conducted by Escalante (2008) explored the enzymatic resolution of methyl 3-aminobutanoate and methyl 3-amino-3-phenylpropanoate derivatives. This research highlighted the use of lipase B from Candida antarctica for the resolution of these compounds, achieving high conversion rates and yielding optically pure enantiomers. This method provides a green and efficient approach to obtaining chiral amino acid derivatives, which are valuable in medicinal chemistry (Escalante, 2008).

Antitumor Activities

Wang Yuan-chao (2011) synthesized (S/R)-methyl 2-(5-fluorouracil-1-yl-aceto)amino-3-phenylpropanoate and evaluated its antitumor activities. The study indicated that the compounds exhibited some degree of antitumor effects in vitro, suggesting potential applications in cancer research (Wang Yuan-chao, 2011).

Mécanisme D'action

Target of Action

The primary targets of Methyl 2-[(chloroacetyl)amino]-3-phenylpropanoate are currently unknown. This compound is a biochemical used for proteomics research

Biochemical Pathways

As a biochemical used in proteomics research

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Methyl 2-[(chloroacetyl)amino]-3-phenylpropanoate are not well-studied. Its impact on bioavailability is therefore unknown. The compound’s molecular weight is 255.7 , which may influence its pharmacokinetic properties.

Propriétés

IUPAC Name |

methyl 2-[(2-chloroacetyl)amino]-3-phenylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-17-12(16)10(14-11(15)8-13)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAFKBZLGNLNJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(chloroacetyl)amino]-3-phenylpropanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2812606.png)

![3,3-Dimethyl-1-[4-(4-propan-2-ylpiperazin-1-yl)benzoyl]piperidine-2-carbonitrile](/img/structure/B2812610.png)

![7-methyl-2-(propylamino)-3-[(1E)-(propylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2812616.png)

![1-[(2-chlorophenyl)methyl]-N-(4-acetamidophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2812618.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B2812622.png)

![2-(2-Formyl-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2812624.png)